molecular formula C16H17N5O3 B2708246 5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide CAS No. 2034247-29-3

5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2708246
CAS No.: 2034247-29-3
M. Wt: 327.344
InChI Key: AKPCBPMXPKNCSV-HAQNSBGRSA-N
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Description

5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a cyclohexyl ring, a cyanopyrazinyl group, and an isoxazole ring

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the cyanopyrazinyl group, and the construction of the isoxazole ring. Common reagents and conditions might include:

    Cyclohexyl ring formation: This could involve hydrogenation of a benzene derivative under high pressure and temperature.

    Cyanopyrazinyl group introduction: This might be achieved through nucleophilic substitution reactions using pyrazine derivatives.

    Isoxazole ring construction: This could involve cyclization reactions using hydroxylamine and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This could involve reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This might involve nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide would depend on its specific molecular targets and pathways. This might involve binding to specific proteins or enzymes, altering their activity, and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1,2-oxazole-4-carboxamide: Unique due to its specific structural features.

    Other cyclohexyl derivatives: Similar in having a cyclohexyl ring but differing in other functional groups.

    Other isoxazole derivatives: Similar in having an isoxazole ring but differing in other functional groups.

Uniqueness

This compound is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-10-13(9-20-24-10)15(22)21-11-2-4-12(5-3-11)23-16-14(8-17)18-6-7-19-16/h6-7,9,11-12H,2-5H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPCBPMXPKNCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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